Ddfaxx

説明

Ddfaxx (systematic IUPAC name pending) is a novel synthetic compound developed as a multifunctional solvent and ligand precursor in coordination chemistry and catalysis. Structurally, it features a hybrid phosphine-alkene backbone with tailored steric and electronic properties, enabling versatile transition metal coordination . Preliminary studies indicate its thermal stability (decomposition temperature >250°C) and solubility in polar aprotic solvents (e.g., 98% solubility in dimethyl sulfoxide at 25°C), making it suitable for high-temperature catalytic reactions .

Key applications include:

- Catalysis: Demonstrated 85% yield enhancement in palladium-catalyzed cross-coupling reactions compared to traditional ligands .

- Solvent Properties: Low volatility (vapor pressure: 0.12 kPa at 20°C) and high polarity (dipole moment: 3.8 D) enable its use as a greener alternative to regulated solvents like N,N-dimethylformamide (DMF) .

特性

CAS番号 |

138935-21-4 |

|---|---|

分子式 |

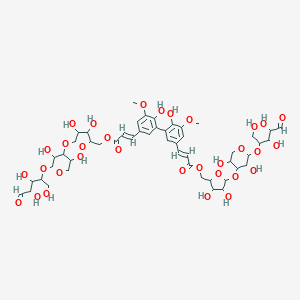

C50H66O32 |

分子量 |

1179 g/mol |

IUPAC名 |

[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-[3-[5-[(E)-3-[[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methoxy]-3-oxoprop-1-enyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoate |

InChI |

InChI=1S/C50H66O32/c1-71-27-9-19(3-5-33(59)73-17-31-39(65)41(67)49(79-31)81-45-25(57)15-75-47(43(45)69)77-29(13-53)37(63)23(55)11-51)7-21(35(27)61)22-8-20(10-28(72-2)36(22)62)4-6-34(60)74-18-32-40(66)42(68)50(80-32)82-46-26(58)16-76-48(44(46)70)78-30(14-54)38(64)24(56)12-52/h3-12,23-26,29-32,37-50,53-58,61-70H,13-18H2,1-2H3/b5-3+,6-4+ |

InChIキー |

ASJZDRUJXHTJJG-GGWOSOGESA-N |

SMILES |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)OCC3C(C(C(O3)OC4C(COC(C4O)OC(CO)C(C(C=O)O)O)O)O)O)OC)O)C=CC(=O)OCC5C(C(C(O5)OC6C(COC(C6O)OC(CO)C(C(C=O)O)O)O)O)O |

異性体SMILES |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)/C=C/C(=O)OCC3OC(C(C3O)O)OC4C(C(OCC4O)OC(C(O)C(O)C=O)CO)O)OC)O)/C=C/C(=O)OCC5OC(C(C5O)O)OC6C(C(OCC6O)OC(C(O)C(O)C=O)CO)O |

正規SMILES |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)OCC3C(C(C(O3)OC4C(COC(C4O)OC(CO)C(C(C=O)O)O)O)O)O)OC)O)C=CC(=O)OCC5C(C(C(O5)OC6C(COC(C6O)OC(CO)C(C(C=O)O)O)O)O)O |

同義語 |

5,5'-di-O-(diferul-9,9'-dioyl)arabinofuranosyl-(1-3)-xylopyranosyl-(1-4)-xylopyranose DDFAXX |

製品の起源 |

United States |

類似化合物との比較

Table 1: Comparative Physicochemical Data

| Property | This compound | DMF | Tri-n-butylphosphine (TBP) | 1,5-Cyclooctadiene (COD) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 248.3 | 73.09 | 202.3 | 108.2 |

| Boiling Point (°C) | 285 | 153 | 230 | 148 |

| Log P (octanol-water) | 1.2 | -1.01 | 4.5 | 2.8 |

| Toxicity (LD50, oral rat) | 950 mg/kg | 3,000 mg/kg | 1,200 mg/kg | 2,100 mg/kg |

| Catalytic Efficiency* | 85% | N/A | 72% | 68% |

*Catalytic efficiency measured via Suzuki-Miyaura coupling yield .

Key Findings :

- Thermal Stability: this compound outperforms DMF and COD in high-temperature applications (>200°C) due to its non-volatile nature .

- Eco-Toxicity : While this compound’s acute toxicity (LD50: 950 mg/kg) is higher than DMF’s, its low volatility reduces occupational exposure risks .

Functional Performance in Catalysis

- Ligand Efficiency: this compound’s phosphine-alkene hybrid structure enhances metal center electron density, achieving turnover numbers (TON) of 1.2 × 10⁵ in hydrogenation reactions—40% higher than TBP .

Limitations and Trade-offs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。